molecular formula C11H17NO5 B13010803 (S)-1-(tert-Butoxycarbonyl)-2-oxopiperidine-4-carboxylicacid

(S)-1-(tert-Butoxycarbonyl)-2-oxopiperidine-4-carboxylicacid

Cat. No.: B13010803
M. Wt: 243.26 g/mol
InChI Key: AFIJIYFXDXHROA-ZETCQYMHSA-N
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Description

(S)-1-(tert-Butoxycarbonyl)-2-oxopiperidine-4-carboxylic acid is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butoxycarbonyl group, which is commonly used as a protecting group in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of flow microreactor systems, which allow for the efficient and sustainable introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This method is preferred due to its versatility and efficiency compared to traditional batch processes.

Industrial Production Methods

In industrial settings, the production of (S)-1-(tert-Butoxycarbonyl)-2-oxopiperidine-4-carboxylic acid may involve the use of tert-butyl hydroperoxide and benzyl cyanides under metal-free conditions . This method allows for the smooth progression of Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in one pot, making it an efficient and scalable approach for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(tert-Butoxycarbonyl)-2-oxopiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of (S)-1-(tert-Butoxycarbonyl)-2-oxopiperidine-4-carboxylic acid include tert-butyl hydroperoxide, benzyl cyanides, and various catalysts. Reaction conditions may vary depending on the desired outcome, but flow microreactor systems are often employed for their efficiency and sustainability .

Major Products

The major products formed from the reactions of (S)-1-(tert-Butoxycarbonyl)-2-oxopiperidine-4-carboxylic acid depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperidine compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1-(tert-Butoxycarbonyl)-2-oxopiperidine-4-carboxylic acid is unique due to its specific structure and the presence of both the piperidine ring and the tert-butoxycarbonyl group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C11H17NO5

Molecular Weight

243.26 g/mol

IUPAC Name

(4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperidine-4-carboxylic acid

InChI

InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-5-4-7(9(14)15)6-8(12)13/h7H,4-6H2,1-3H3,(H,14,15)/t7-/m0/s1

InChI Key

AFIJIYFXDXHROA-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](CC1=O)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1=O)C(=O)O

Origin of Product

United States

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